4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3,4-dichlorophenyl)benzamide
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Overview
Description
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3,4-dichlorophenyl)benzamide is a complex organic compound with a molecular formula of C20H14Cl3NOS. This compound is characterized by the presence of chlorophenyl and sulfanyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3,4-dichlorophenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with thiophenol to form 4-chlorophenyl sulfide. This intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3,4-dichlorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorophenyl groups.
Substitution: The chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3,4-dichlorophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3,4-dichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide
- 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-methoxybenzyl)benzamide
- (4-chlorophenyl)methanesulfonyl chloride
Uniqueness
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3,4-dichlorophenyl)benzamide is unique due to the presence of both chlorophenyl and sulfanyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H14Cl3NOS |
---|---|
Molecular Weight |
422.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-(3,4-dichlorophenyl)benzamide |
InChI |
InChI=1S/C20H14Cl3NOS/c21-15-5-8-17(9-6-15)26-12-13-1-3-14(4-2-13)20(25)24-16-7-10-18(22)19(23)11-16/h1-11H,12H2,(H,24,25) |
InChI Key |
TWIFGXRASPNJPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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